1-Buten-3-yne, 2-chloro-
CAS No.: 17712-36-6
Cat. No.: VC21043896
Molecular Formula: C4H3Cl
Molecular Weight: 86.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17712-36-6 |
|---|---|
| Molecular Formula | C4H3Cl |
| Molecular Weight | 86.52 g/mol |
| IUPAC Name | 2-chlorobut-1-en-3-yne |
| Standard InChI | InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |
| Standard InChI Key | KRSMTQBJRPTXRB-UHFFFAOYSA-N |
| SMILES | C=C(C#C)Cl |
| Canonical SMILES | C=C(C#C)Cl |
Introduction
Chemical Identification and Nomenclature
2-Chloro-1-buten-3-yne, also known by its IUPAC name 2-chlorobut-1-en-3-yne, is a chlorinated hydrocarbon with both unsaturated functionalities. This compound is cataloged in chemical databases and literature under several identifiers:
| Identifier Type | Value |
|---|---|
| Primary Name | 2-Chloro-1-buten-3-yne |
| IUPAC Name | 2-chlorobut-1-en-3-yne |
| CAS Registry Number | 17712-36-6 |
| Molecular Formula | C₄H₃Cl |
| Molecular Weight | 86.52 g/mol |
| Exact Mass | 85.99230 Da |
| InChI | InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |
| InChIKey | KRSMTQBJRPTXRB-UHFFFAOYSA-N |
| SMILES | C=C(C#C)Cl |
The compound possesses several synonyms in chemical literature, including:
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1-Buten-3-yne, 2-chloro-
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2-Chlorobuten-3-yne
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2-Chlorovinylacetylen
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2-Chlor-but-1-en-3-in
Structural Features and Physical Properties
Molecular Structure
2-Chloro-1-buten-3-yne possesses a hybrid structure containing both vinyl and acetylenic functionalities. The molecule has a chlorine atom attached to the C2 position of a butyne skeleton, creating an asymmetric distribution of electron density. The structural arrangement features:
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A terminal vinyl group (C=C)
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A terminal acetylene group (C≡C)
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A chlorine substituent at the C2 position
This unique combination of functional groups contributes to the compound's chemical reactivity and potential synthetic utility.
Synthesis Methods
Synthesis from 1,4-Dichloro-2-butyne
The primary synthetic route to 2-chloro-1-buten-3-yne involves the treatment of 1,4-dichloro-2-butyne with potassium hydroxide. This transformation proceeds through a base-catalyzed elimination reaction:
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Starting with 1,4-dichloro-2-butyne (C₄H₄Cl₂)
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Treatment with potassium hydroxide (KOH) induces elimination of HCl
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Formation of 2-chloro-1-buten-3-yne (C₄H₃Cl)
This synthetic approach was first documented by Schostakowskii and Chomenko in their 1958 publication in Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya .
Related Synthetic Pathways
The synthesis of 2-chloro-1-buten-3-yne belongs to a broader class of reactions involving the transformation of halogenated butadienes and butenynes. Related compounds have been prepared through:
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Treatment of pentachlorobutadiene with thiolates in ethanol
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Reaction of tetrachlorobromobutadiene with nucleophiles
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Base-induced eliminations from polyhalogenated precursors
These methodologies highlight the relationship between 2-chloro-1-buten-3-yne and other functionalized butadienes, butenynes, and butatrienes as described in more recent literature .
Chemical Reactivity
The chemical behavior of 2-chloro-1-buten-3-yne is largely determined by its dual functionality—the terminal vinyl group and acetylene moiety—combined with the electron-withdrawing effect of the chlorine substituent.
Characteristic Reactions
2-Chloro-1-buten-3-yne is expected to participate in several types of reactions typical of both alkenes and alkynes:
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Addition reactions at the C=C bond
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Addition reactions at the C≡C bond
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Nucleophilic substitution at the chlorine-bearing carbon
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Base-catalyzed elimination to form conjugated systems
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Cycloaddition reactions (e.g., Diels-Alder) as either a dienophile or, in conjunction with another unit, as a diene component
Isomerization Behavior
Related compounds in the butenyne family can undergo thermal or catalytic isomerization. For example, certain tris(thio)-substituted butatrienyl halides have been observed to isomerize to butenynes at room temperature without catalysts . This suggests that 2-chloro-1-buten-3-yne might exhibit similar behavior under appropriate conditions.
Spectroscopic and Analytical Properties
The spectroscopic profile of 2-chloro-1-buten-3-yne would be characterized by:
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Distinct infrared absorption bands corresponding to:
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C=C stretching (approximately 1620-1680 cm⁻¹)
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C≡C stretching (approximately 2100-2260 cm⁻¹)
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C-Cl stretching (approximately 600-800 cm⁻¹)
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NMR spectroscopic features:
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¹H NMR signals for the vinyl protons (CH₂=)
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¹H NMR signal for the acetylenic proton (-C≡CH)
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¹³C NMR signals reflecting the four carbon environments
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Mass spectrometric fragmentation pattern showing:
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Molecular ion at m/z 86
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Characteristic isotopic pattern due to chlorine (³⁵Cl/³⁷Cl)
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Fragment ions resulting from C-Cl and C-C bond cleavages
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Related Compounds
2-Chloro-1-buten-3-yne shares structural features with several other important industrial and research chemicals:
Comparison with 2-Chloro-1,3-butadiene (Chloroprene)
While structurally similar, 2-chloro-1-buten-3-yne differs significantly from chloroprene (2-chloro-1,3-butadiene):
| Property | 2-Chloro-1-buten-3-yne | 2-Chloro-1,3-butadiene |
|---|---|---|
| Molecular Formula | C₄H₃Cl | C₄H₅Cl |
| Molecular Weight | 86.52 g/mol | 88.54 g/mol |
| Structure | Contains C≡C triple bond | Contains two C=C double bonds |
| Industrial Use | Synthetic intermediate | Monomer for neoprene production |
| Physical State | Likely liquid | Colorless liquid |
Chloroprene is extensively used in the production of neoprene rubber, while 2-chloro-1-buten-3-yne appears to have more limited applications primarily in synthetic organic chemistry .
Relationship to Unsubstituted 1-Buten-3-yne
The parent compound, 1-buten-3-yne (vinylacetylene), differs from 2-chloro-1-buten-3-yne by the absence of the chlorine substituent:
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